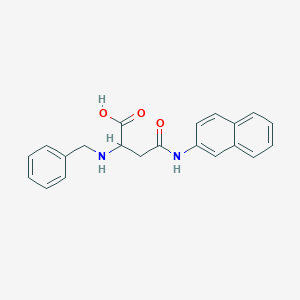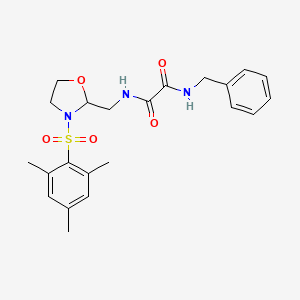
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTAC is a triazole derivative that exhibits a range of biological activities, including anticancer, antifungal, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cell growth and division. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have minimal toxicity in animal studies, indicating that it may be a safe compound for use in humans. However, more research is needed to fully understand the biochemical and physiological effects of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide in vivo. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have a low binding affinity for human serum albumin, which may affect its pharmacokinetics and distribution in the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a range of biological activities that make it a promising candidate for drug development. However, 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand the toxicity and safety profile of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide.
Zukünftige Richtungen
There are several future directions for research on 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide-based drugs for cancer treatment. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to optimize its efficacy and safety in humans. Another area of interest is the development of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide-based antifungal and antimicrobial agents. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown activity against various fungal and bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, more research is needed to fully understand the mechanism of action of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide and its biochemical and physiological effects in vivo.
Synthesemethoden
The synthesis of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of p-toluidine with ethyl acetoacetate to form ethyl 2-(p-tolylamino)-3-oxobutanoate. This compound is then treated with hydrazine hydrate to yield 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide. The synthesis method for 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and colon cancer. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has also demonstrated antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-(4-methylanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)12-10-8(9(11)16)13-15-14-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMDDKSLUKGTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)



![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![2-[3-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2618575.png)
![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)
![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)